molecular formula C4H10ClNO3S B3094196 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 1255717-73-7

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B3094196
CAS RN: 1255717-73-7
M. Wt: 187.65
InChI Key: BAILGTWIBGQRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the linear formula C4H9NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(CC1NO)(CC1)=O.[H]Cl . The InChI key for this compound is BAILGTWIBGQRMZ-UHFFFAOYSA-N . The molecular weight of this compound is 187.65 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 187.65 . The InChI code for this compound is 1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H .

Scientific Research Applications

Chemical Reactions and Synthesis

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride is involved in various chemical reactions, contributing to the formation of different compounds. For instance, 3-oxo-2,3-dihydrothiophene 1,1-dioxides, closely related to our compound of interest, react with sulfur and nitrogen nucleophiles, leading to the high-yield production of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions can occur even at room temperature with the extrusion of sulfur dioxide (Hofsløkken & Skattebol, 1999).

Additionally, 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, a compound related to 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride, has been used effectively in [4+2] cycloadditions with dienophiles such as DMAD and C60, forming Diels–Alder cycloadducts efficiently (Markoulides et al., 2012).

Photochemical Applications

Photochemical studies on compounds similar to 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride have demonstrated interesting results. For example, the photochemical synthesis of α-oxygenated benzothiophenedioxides from orthomethylbenzaldehyde and its analogs has been described, showing the potential of these compounds in photochemical applications (Charlton, 1984).

Biochemical Applications

In biochemical contexts, derivatives of tetrahydrothiophene 1,1-dioxide, closely related to 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride, have shown interesting activity. For instance, the metabolism of certain compounds leads to the formation of 3-hydroxytetrahydrothiophene-1,1-dioxide, indicating the biochemical relevance of these structures in metabolic pathways (Roberts & Warwick, 1961).

Safety and Hazards

This compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c6-5-4-1-2-9(7,8)3-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAILGTWIBGQRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 3
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 4
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 5
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 6
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.